![molecular formula C12H15N3O3 B1419286 Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate CAS No. 1158194-94-5](/img/structure/B1419286.png)
Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
Descripción general
Descripción
“Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate” is a chemical compound with diverse applications in scientific research. It is a white solid with a melting point of 332–334 °C . Its unique structure offers potential in drug discovery, molecular biology, and medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give good yields . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo [1,5- a ]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Molecular Structure Analysis
The molecular weight of this compound is 249.27, and its molecular formula is C12 H15 N3 O3 . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
In certain cases, the Biginelli reaction competes with the side process of the formation of pyrazolo [1,5-a]pyrimidines by reaction of aminopyrazole and dicarbonyl components without the participation of an aldehyde .Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C . The IR spectrum shows peaks at 1494, 1509, 1590, 1602, 1630, 2224, 2917, 3028, 3130, 3270 cm−1 . The MS (m/z, EI, 70 eV) shows peaks at 481 (M (37Cl)+, 8%), 479 (M (35Cl)+, 20%), 353 (100%), 325 (39%), 155 (33%), 127 (90%) .Aplicaciones Científicas De Investigación
Synthesis and Cyclization Reactions
- The compound Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate and its derivatives are utilized in various synthesis and cyclization reactions, forming complex compounds with potential biological activities. One study focused on the peculiarities of cyclization of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates, resulting in products that undergo further transformations under different conditions (Goryaeva, Burgart, & Saloutin, 2013).
Reactivity and Mechanism Exploration
- The reactivity of certain derivatives has been explored, such as the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines and the exploration of the reaction mechanism through various spectroscopic techniques. This exploration helps in understanding the compound's behavior in different chemical environments and can lead to the discovery of new compounds with unique properties (Chimichi et al., 1996).
Enzymatic Activity
- These compounds have shown significant effects on enzymatic activity. For instance, derivatives like ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate have demonstrated potent effects on increasing the reactivity of specific enzymes, indicating potential applications in biochemical and pharmaceutical fields (Abd & Awas, 2008).
Biological Importance and Activity
- Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its derivatives have been synthesized and transformed into related fused heterocyclic systems. These compounds' biological activities were evaluated, showing promising results in various biological assays. Such studies highlight the potential medicinal and pharmacological applications of these compounds (Youssef, Abbady, Ahmed, & Omar, 2013).
Propiedades
IUPAC Name |
ethyl 3-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-18-11(16)5-4-9-8(2)14-10-6-7-13-15(10)12(9)17/h6-7,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFJPQOHLLKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2C=CNN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




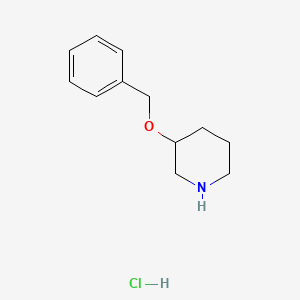
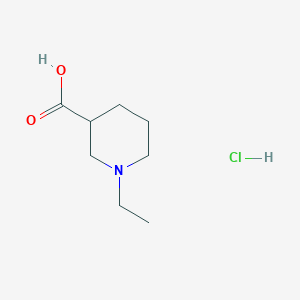

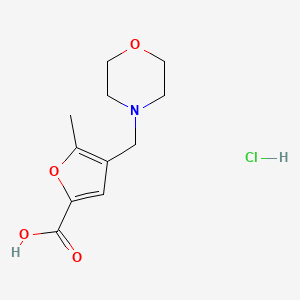

![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)
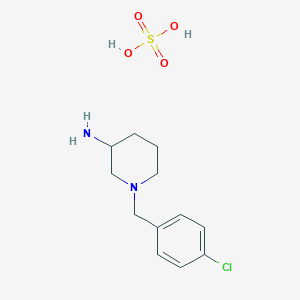
![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
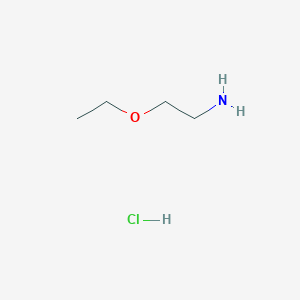

![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)
